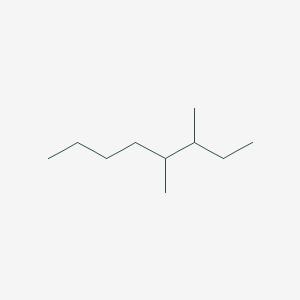

3,4-Diméthyloctane

Vue d'ensemble

Description

3,4-Dimethyloctane: is a branched alkane with the molecular formula C10H22 . It is a hydrocarbon consisting of a chain of eight carbon atoms with two methyl groups attached to the third and fourth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Applications De Recherche Scientifique

3,4-Dimethyloctane has several applications in scientific research, including:

Chemistry: Used as a reference compound in gas chromatography to study the behavior of branched alkanes.

Biology: Studied for its potential effects on biological membranes due to its hydrophobic nature.

Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.

Industry: Used as a component in fuels and lubricants due to its high energy content and stability.

Méthodes De Préparation

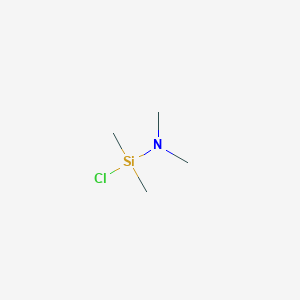

Synthetic Routes and Reaction Conditions: 3,4-Dimethyloctane can be synthesized through various methods, including the alkylation of octane with methyl groups. One common approach involves the use of Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, 3,4-Dimethyloctane can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller ones and then rearranging them to form branched alkanes like 3,4-Dimethyloctane.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dimethyloctane primarily undergoes reactions typical of alkanes, such as:

Combustion: Reacts with oxygen to produce carbon dioxide and water.

Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Cracking: Breaks down into smaller hydrocarbons under high temperature and pressure.

Common Reagents and Conditions:

Combustion: Requires oxygen and an ignition source.

Halogenation: Requires halogens (chlorine or bromine) and UV light.

Cracking: Requires high temperature and pressure, often in the presence of a catalyst.

Major Products Formed:

Combustion: Carbon dioxide and water.

Halogenation: Haloalkanes (e.g., 3-chloro-4-methyloctane).

Cracking: Smaller hydrocarbons such as butane and ethylene.

Mécanisme D'action

As an alkane, 3,4-Dimethyloctane does not have specific molecular targets or pathways. Its effects are primarily physical, such as providing energy through combustion or acting as a solvent. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparaison Avec Des Composés Similaires

- 2,3-Dimethyloctane

- 2,4-Dimethyloctane

- 3,5-Dimethyloctane

- 3,4-Dimethylheptane

Uniqueness: 3,4-Dimethyloctane is unique due to the specific positioning of its methyl groups on the third and fourth carbon atoms. This structural arrangement affects its physical and chemical properties, such as boiling point and reactivity, distinguishing it from other similar compounds.

Propriétés

IUPAC Name |

3,4-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCWGAMGBCGAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871245 | |

| Record name | 3,4-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15869-92-8 | |

| Record name | Octane, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

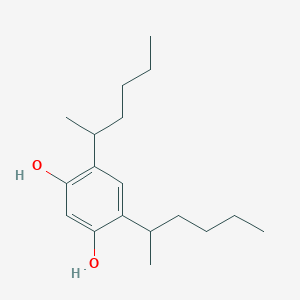

Q1: What challenges arose during the synthesis of 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, and how were they addressed?

A1: The research primarily focused on synthesizing 2-(3,5-dihydroxyphenyl)-3-methyloctane, with 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane being one of the related alkylresorcinols explored. The paper mentions that a key precursor for this compound and two others were successfully prepared []. This suggests that synthesizing the final product, 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, presented further challenges that were not fully addressed within the scope of this research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)